1-Chloro-4-ethoxybenzene

Descripción

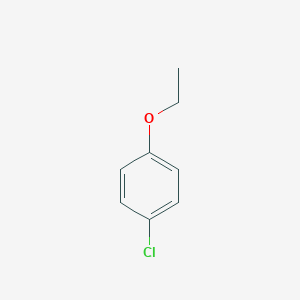

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-4-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLSVQMYQRAMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060757 | |

| Record name | Benzene, 1-chloro-4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-61-7 | |

| Record name | 1-Chloro-4-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-4-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chlorophenetole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-ethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 Chloro 4 Ethoxybenzene

Established Synthetic Routes to 1-Chloro-4-ethoxybenzene

The synthesis of this compound, a disubstituted benzene (B151609) derivative, is primarily achieved through two main classical approaches: the electrophilic halogenation of an activated aromatic ring and the nucleophilic substitution to form an ether linkage.

Halogenation of Ethoxy-Substituted Aromatics

One of the most direct methods for synthesizing this compound is the electrophilic chlorination of phenetole (B1680304) (ethoxybenzene). The ethoxy group (-OCH₂CH₃) is an activating, ortho-, para-directing group, meaning it increases the rate of electrophilic aromatic substitution and directs incoming electrophiles to the positions ortho and para to itself.

The reaction typically involves treating phenetole with a chlorinating agent in the presence of a Lewis acid catalyst. google.com Common chlorinating agents include chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). The catalyst, often iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), polarizes the Cl-Cl bond, creating a stronger electrophile (Cl⁺) that can attack the electron-rich benzene ring. Due to steric hindrance from the ethoxy group, the para-substituted product, this compound, is generally favored over the ortho-substituted product. Separation of the resulting isomeric mixture is necessary to isolate the desired para product.

Table 1: Representative Conditions for Halogenation of Phenetole

| Starting Material | Chlorinating Agent | Catalyst | Solvent | Typical Products |

|---|---|---|---|---|

| Phenetole | Cl₂ | FeCl₃ | Dichloromethane | Mixture of this compound and 1-chloro-2-ethoxybenzene |

Etherification of Halogenated Phenols

An alternative and highly common route is the Williamson ether synthesis, which involves the etherification of 4-chlorophenol (B41353). pbworks.combyjus.com This Sₙ2 reaction is a reliable method for forming both symmetrical and asymmetrical ethers. byjus.comresearchgate.net

The process begins with the deprotonation of 4-chlorophenol by a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the more nucleophilic 4-chlorophenoxide ion. google.com This phenoxide ion then acts as a nucleophile, attacking an ethylating agent like ethyl iodide, ethyl bromide, or diethyl sulfate (B86663). chemsrc.com The halide or sulfate acts as a leaving group, resulting in the formation of the ether bond and yielding this compound. The choice of a primary alkyl halide is crucial to favor the Sₙ2 substitution mechanism and avoid elimination reactions. pbworks.com

Table 2: Williamson Ether Synthesis of this compound

| Phenolic Substrate | Base | Ethylating Agent | Solvent | Product |

|---|---|---|---|---|

| 4-Chlorophenol | NaOH | Ethyl Iodide | Ethanol (B145695) | This compound |

| 4-Chlorophenol | K₂CO₃ | Diethyl Sulfate | Acetone, DMF | This compound |

Multistep Syntheses Involving Precursors

One such pathway could start from benzene. A sequence might involve:

Friedel-Crafts Acylation: Reaction of benzene with propanoyl chloride and AlCl₃ to form propiophenone.

Chlorination: Electrophilic chlorination of propiophenone. The acyl group is a meta-director, leading to m-chloropropiophenone.

Reduction: Clemmensen or Wolff-Kishner reduction of the ketone to form an n-propyl group. This example illustrates how the order of reactions is critical to achieve the desired substitution pattern. pressbooks.pub

Another approach involves the chemical modification of functional groups on a pre-existing benzene ring. For instance, a synthesis could start from 4-chloroaniline. The amino group can be diazotized using nitrous acid (HNO₂) to form a diazonium salt. Subsequent treatment with ethanol can lead to the substitution of the diazonium group with an ethoxy group, a reaction sometimes referred to as the Gomberg-Bachmann reaction or a variation thereof. uni.edu

Advanced Synthetic Strategies and Optimization

Modern synthetic chemistry seeks to improve upon classical methods by employing advanced strategies that offer greater efficiency, selectivity, and milder reaction conditions.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in optimizing the synthesis of this compound. In the Williamson ether synthesis, phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide can significantly enhance reaction rates. PTCs facilitate the transfer of the phenoxide anion from the aqueous phase (where it is formed with NaOH) to the organic phase containing the alkyl halide, thereby accelerating the reaction.

Transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination (adapted for etherification), represent a more advanced catalytic approach. These methods typically use copper or palladium catalysts to couple an aryl halide with an alcohol. uni.edu For example, 1,4-dichlorobenzene (B42874) could potentially be reacted with sodium ethoxide in the presence of a palladium catalyst and a suitable ligand to form this compound. These methods are often milder and more functional-group tolerant than classical approaches. A patent describes the synthesis of a related compound, 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene, from hydroquinone (B1673460) and 2-(2-chloroethoxy)ethanol (B196239) using catalysts like Cs₂CO₃ and Na₂S₂O₄ to achieve a high yield. google.com

Enantioselective Synthesis Considerations for Chiral Derivatives

While this compound is an achiral molecule, it serves as a crucial building block for the synthesis of more complex, chiral molecules where its substituent pattern is embedded within a larger structure. google.com The principles of enantioselective synthesis are applied when a reaction creates a new chiral center in a molecule containing the 1-chloro-4-ethoxyphenyl moiety. libretexts.org

This is typically achieved by using chiral catalysts, reagents, or auxiliaries that create a diastereomeric transition state, favoring the formation of one enantiomer over the other. mdpi.com For instance, if a derivative of this compound were to undergo an asymmetric reaction, such as a Sharpless epoxidation on an appended allylic alcohol side chain, a chiral catalyst (e.g., titanium tetraisopropoxide and diethyl tartrate) would be employed to control the stereochemical outcome. libretexts.org

Another area involves the creation of planar chirality. For example, in the synthesis of complex paracyclophanes, where a 1-chloro-4-ethoxyphenyl unit might be part of the structure, an asymmetric ortho-lithiation using a chiral ligand like (-)-sparteine (B7772259) could introduce planar chirality in a highly enantioselective manner. nii.ac.jp These advanced methods are critical in medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Continuous Flow Synthesis Techniques

The application of continuous flow technology to the synthesis of this compound and its derivatives offers significant advantages in terms of process control, safety, and scalability. In the synthesis of complex pharmaceutical intermediates, such as in the preparation of Dapagliflozin, derivatives of this compound are utilized as key starting materials in multi-step continuous flow processes. google.com

These systems employ microreactors with multiple tandem reaction chambers, where reactants are continuously pumped and mixed. google.com For instance, in a related synthesis, a solution of a bromo-2-chloro-4'-ethoxy diphenylmethane (B89790) derivative is conveyed into a reaction member at specific flow rates, reacting with an alkyl lithium solution before proceeding to the next reaction step. google.com This method allows for precise control over reaction parameters like temperature, which can be maintained at low levels (e.g., -40°C to -5°C), and residence time, thus optimizing yield and minimizing byproduct formation. google.com

The rapid nature of many reactions involved in the synthesis of related compounds makes them suitable for in-situ generation and consumption within a flow system, which can enhance safety by avoiding the isolation of potentially unstable intermediates. beilstein-journals.org

Table 1: Parameters in a Continuous Flow Synthesis Involving a this compound Derivative

| Parameter | Value |

|---|---|

| Reactant A Flow Rate | 10-20 mL/min |

| Reactant B (Alkyl Lithium) Flow Rate | 1-5 mL/min |

| Reaction Temperature | -5 to -40 °C |

| Molar Ratio (Reactant A : Alkyl Lithium) | 1:1 to 1:1.5 |

Data derived from a patented process for Dapagliflozin synthesis utilizing a 5-bromo-2-chloro-4'-ethoxy diphenylmethane intermediate. google.com

Mechanistic Investigations of this compound Formation

The formation of this compound and related aryl ethers is governed by fundamental organic reaction mechanisms, primarily nucleophilic and electrophilic substitution.

Nucleophilic Substitution Mechanisms

The synthesis of this compound via Williamson ether synthesis, reacting 4-chlorophenol with an ethylating agent in the presence of a base, proceeds through a nucleophilic substitution mechanism. The base deprotonates the phenol (B47542) to form the more nucleophilic 4-chlorophenoxide ion. This ion then attacks the electrophilic carbon of the ethylating agent (e.g., ethyl halide), displacing the halide and forming the ether linkage in what is typically an SN2 reaction.

Conversely, the chlorine atom on the benzene ring of an aryl halide is generally unreactive toward nucleophilic substitution under standard SN1 or SN2 conditions. msu.edu However, substitution can occur via the nucleophilic aromatic substitution (SNAr) mechanism if the ring is sufficiently electron-poor. masterorganicchemistry.com This requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). msu.edumasterorganicchemistry.com

The SNAr mechanism is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. msu.edumasterorganicchemistry.com The negative charge is delocalized over the aromatic ring and is further stabilized by any present electron-withdrawing groups. msu.edu This initial addition is typically the slow, rate-determining step. masterorganicchemistry.comlibretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. msu.edulibretexts.org

For this compound itself, the ethoxy group is an electron-donating group, which deactivates the ring towards nucleophilic aromatic substitution, making this pathway less favorable compared to substrates with nitro groups, for example. msu.edu

Electrophilic Aromatic Substitution Pathways

Pathways involving electrophilic aromatic substitution (EAS) are central to the functionalization of the benzene ring. msu.edu In the synthesis of substituted this compound, the directing effects of the existing chloro and ethoxy substituents are critical. The ethoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. The chlorine atom is a deactivating group but is also an ortho, para-director.

When ethoxybenzene undergoes electrophilic substitution, such as chlorination, the reaction proceeds via a two-step mechanism:

Formation of the Electrophile: A strong electrophile is generated. For chlorination, this involves activating Cl2 with a Lewis acid catalyst like FeCl3 or AlCl3 to form a more potent electrophilic species. msu.edumasterorganicchemistry.com

Attack and Proton Loss: The π electrons of the benzene ring attack the electrophile, forming a positively charged carbocation intermediate called a benzenonium or arenium ion. libretexts.orgmsu.edu This intermediate is resonance-stabilized. libretexts.orgmsu.edu In a subsequent fast step, a base removes a proton from the carbon that was attacked, restoring the aromatic system and yielding the substituted product. libretexts.orgmasterorganicchemistry.com

Given the directing effects, chlorination of ethoxybenzene would be expected to yield a mixture of ortho-chloroethoxybenzene and para-chloroethoxybenzene (this compound), with the para product often favored due to reduced steric hindrance.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| -Cl (Chloro) | Deactivating | ortho, para |

Role of Benzyne (B1209423) Intermediates in Analogous Reactions

For aryl halides that are not activated towards SNAr, nucleophilic substitution can occur under forcing conditions (high temperature and/or very strong base) via an elimination-addition mechanism involving a highly reactive intermediate called benzyne. msu.edulibretexts.org This pathway is relevant for reactions analogous to the formation of substituted ethoxybenzenes from corresponding chlorobenzenes. libretexts.org

The mechanism proceeds in two main stages:

Elimination: A strong base (like amide ion, NH₂⁻) abstracts a proton from the position ortho to the halogen. This is followed by the elimination of the halide ion, forming a carbon-carbon triple bond within the benzene ring. libretexts.org This strained, highly reactive intermediate is known as benzyne (or an aryne if substituted). libretexts.orgmasterorganicchemistry.com

Addition: The nucleophile (which can be the base itself or another species in solution) rapidly attacks one of the two carbons of the triple bond. Subsequent protonation yields the final product. libretexts.org

A key piece of evidence for this mechanism comes from isotopic labeling experiments. For example, the reaction of chlorobenzene (B131634) labeled with ¹⁴C at the carbon bearing the chlorine (C-1) with potassium amide in liquid ammonia (B1221849) yields aniline (B41778) where the label is found almost equally at C-1 and C-2. masterorganicchemistry.com This scrambling of the label is explained by the symmetrical nature of the benzyne intermediate, which allows the incoming nucleophile to attack either carbon of the "triple" bond. libretexts.orgmasterorganicchemistry.com In the case of a substituted benzyne, a mixture of isomeric products can be formed. For instance, the reaction of 4-chlorotoluene (B122035) under these conditions yields a mixture of meta- and para-toluidine, which is consistent with the formation of a 4-methylbenzyne intermediate. libretexts.org

Reactivity and Derivatization of 1 Chloro 4 Ethoxybenzene

Reaction Types and Functional Group Transformations

1-Chloro-4-ethoxybenzene is a versatile aromatic compound that participates in a range of chemical reactions, allowing for the transformation of its primary functional groups: the chloro substituent, the ethoxy group, and the benzene (B151609) ring. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules for various applications, including pharmaceuticals and materials science. atomfair.com

Nucleophilic Substitution Reactions at the Halogen

The chlorine atom attached to the benzene ring of this compound can be displaced by nucleophiles, although this typically requires forcing conditions or catalytic activation. smolecule.com This is a characteristic reaction of aryl halides.

One notable example of nucleophilic aromatic substitution involves the reaction with hot sodium hydroxide (B78521), which can lead to the formation of 4-ethoxyphenol. However, this reaction can proceed through a benzyne (B1209423) intermediate, which may result in a mixture of products. vaia.com For instance, the reaction of the related compound, 1-chloro-4-methylbenzene, with hot sodium hydroxide yields a mixture of 4-methylphenol and 3-methylphenol due to the non-selective addition of the nucleophile to the benzyne intermediate. vaia.com

The chlorine atom can also be substituted by other nucleophiles, such as amines and thiols, to form the corresponding N-aryl and S-aryl derivatives. smolecule.com These reactions expand the synthetic utility of this compound, enabling the introduction of a variety of functional groups.

Reactions Involving the Ethoxy Group

The ethoxy group in this compound is generally stable but can undergo specific transformations. One such reaction is cleavage of the ether linkage. This can be achieved under certain conditions to yield 4-chlorophenol (B41353). chemsrc.com

Additionally, the ethoxy group directs electrophilic substitution reactions to the ortho and para positions of the benzene ring. However, since the para position is already occupied by the chlorine atom, electrophilic attack primarily occurs at the positions ortho to the ethoxy group.

Oxidative Transformations of this compound

The ethoxy group of this compound can be oxidized to generate different functional groups. smolecule.com Depending on the oxidizing agent and reaction conditions, the ethoxy group may be converted into an aldehyde or a carboxylic acid. smolecule.com For example, strong oxidizing agents like potassium permanganate (B83412) can be used for such transformations.

The benzene ring itself can also undergo oxidation under specific catalytic conditions. For instance, in paired electrolysis systems, ethoxybenzene can be chlorinated through an oxidative process. researchgate.net

Reductive Transformations of this compound

The chlorine atom on the benzene ring can be removed through reductive processes. smolecule.com This can be accomplished using various reducing agents or through catalytic hydrogenation. A notable method involves the use of a highly potent photocatalyst, which can promote the reductive dehalogenation of aryl halides like this compound. nih.govacs.org Specifically, an acridinium-based catalyst, upon photoexcitation, can generate a persistent radical species capable of reducing electron-rich aromatic compounds. nih.govacs.org

The reduction potential of this compound has been reported to be -2.0 V vs SCE (Saturated Calomel Electrode), indicating its susceptibility to reduction under appropriate electrochemical or photochemical conditions. nih.govacs.org

Synthesis and Characterization of Advanced Derivatives

The reactivity of this compound allows for the synthesis of a variety of more complex derivatives with tailored properties.

Halogenated this compound Derivatives

Further halogenation of this compound can lead to the introduction of additional halogen atoms onto the benzene ring. For example, the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole (B1680304) (ethoxybenzene) can produce 5-bromo-2-chloro-4'-ethoxybenzophenone, which can then be reduced to form 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, an intermediate in the synthesis of pharmaceuticals. google.com

The synthesis of other halogenated derivatives, such as 1-(3-Bromopropyl)-2-chloro-6-ethoxybenzene and 1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene, has also been described. vulcanchem.comsmolecule.com These compounds are typically synthesized through multi-step processes involving bromination and the introduction of the ethoxy group. smolecule.com For instance, 1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene can be prepared by treating 3-chloro-4-ethoxybenzene with 1-bromo-3-propanol in the presence of a Lewis acid catalyst like aluminum chloride. smolecule.com

The table below summarizes some of the halogenated derivatives of this compound and their synthetic precursors.

| Derivative Name | Precursors |

| 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 5-bromo-2-chlorobenzoyl chloride, Phenetole |

| 1-(3-Bromopropyl)-2-chloro-6-ethoxybenzene | 4-chloro-2-ethoxybenzene, 1,3-dibromopropane |

| 1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene | 3-chloro-4-ethoxybenzene, 1-bromo-3-propanol |

The characterization of these derivatives is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm their molecular structure.

Alkylated and Arylated Derivatives

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, to introduce alkyl and aryl groups. libretexts.orgmsu.edu The presence of the electron-donating ethoxy group activates the ring towards these substitutions, while the chloro group also influences the regioselectivity of the reaction.

Alkylation:

Alkylation of this compound can be achieved using various alkylating agents in the presence of a Lewis acid catalyst. For instance, Friedel-Crafts alkylation with alkyl halides can introduce alkyl chains to the aromatic ring. The position of substitution is directed by the existing substituents.

A notable example is the synthesis of 1-(1-Chloro-1-methylethyl)-4-methoxybenzene, an analogue, which is synthesized through the Friedel-Crafts alkylation of anisole (B1667542) (4-methoxybenzene) with 1-chloro-1-methylethyl chloride using aluminum chloride (AlCl3) as a catalyst. This reaction highlights the potential for similar alkylations on the this compound scaffold.

Arylation:

Arylation of this compound can be accomplished through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki or Negishi couplings, are powerful methods for forming carbon-carbon bonds between the aromatic ring and an aryl partner. nih.gov These reactions typically involve the conversion of the chloro-substituted benzene into an organometallic reagent, which then couples with an aryl halide.

Research has shown the successful arylation of benzylamine (B48309) and naphthylamine derivatives using palladium catalysis, demonstrating the feasibility of such transformations on aromatic rings with various substituents. nih.gov For example, the reaction of a picolinamide (B142947) derivative of 1-naphthylamine (B1663977) with 4-iodoanisole (B42571) in the presence of a palladium catalyst and a silver or cesium acetate (B1210297) base yields the arylated product in high yield. nih.gov

Table 1: Examples of Alkylated and Arylated Derivatives

| Derivative Type | Example Compound | Synthetic Method | Key Reagents |

| Alkylated | 1-(1-Chloro-1-methylethyl)-4-methoxybenzene | Friedel-Crafts Alkylation | 1-chloro-1-methylethyl chloride, AlCl3 |

| Arylated | 8-Aryl-1-naphthylamine derivatives | Palladium-catalyzed Cross-Coupling | Aryl iodides, Pd catalyst, AgOAc/CsOAc |

Ethenyl and Ethynyl (B1212043) Substituted Derivatives

The introduction of ethenyl (vinyl) and ethynyl (alkynyl) groups onto the this compound framework significantly expands its synthetic utility, providing handles for further functionalization, such as polymerization and click chemistry reactions.

Ethenyl Derivatives:

The synthesis of ethenyl derivatives can be achieved through various methods, including the Sonogashira coupling followed by reduction, or Friedel-Crafts type reactions. For instance, the synthesis of 2-chloro-4-ethenyl-1-methylbenzene (B3078858) can be accomplished by the chlorination of 4-ethenyl-1-methylbenzene or the Friedel-Crafts alkylation of 2-chloro-1-methylbenzene with acetylene.

Ethynyl Derivatives:

The Sonogashira coupling is a primary method for introducing an ethynyl group. This palladium-copper co-catalyzed reaction couples a terminal alkyne with an aryl halide. For example, 1-ethynyl-4-methoxybenzene can be synthesized via the Sonogashira coupling of 4-methoxyiodobenzene with an ethynyl precursor in the presence of a palladium catalyst like Pd(PPh3)2Cl2 and a copper co-catalyst. This methodology is adaptable for the synthesis of ethynyl derivatives of this compound. Another related compound, 1-chloro-4-ethynyl-2-methoxybenzene, has also been synthesized. fluorochem.co.uk

Table 2: Synthesis of Ethenyl and Ethynyl Derivatives

| Derivative Type | Example Compound | Synthetic Method | Key Reagents |

| Ethenyl | 2-Chloro-4-ethenyl-1-methylbenzene | Friedel-Crafts Alkylation | 2-chloro-1-methylbenzene, acetylene, AlCl3 |

| Ethynyl | 1-Ethynyl-4-methoxybenzene | Sonogashira Coupling | 4-methoxyiodobenzene, ethynyl precursor, Pd(PPh3)2Cl2, CuI |

Benzyl (B1604629) and Other Complex Aromatic Adducts

The synthesis of derivatives bearing benzyl or other complex aromatic groups attached to this compound can be achieved through multi-step synthetic sequences. These adducts are often intermediates in the synthesis of biologically active molecules.

A key example is the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, an intermediate in the synthesis of the drug dapagliflozin. chemicalbook.comgoogle.comwipo.int The synthesis involves the reaction of 5-bromo-2-chlorobenzoic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate then reacts with phenetole (ethoxybenzene) in the presence of aluminum chloride in a Friedel-Crafts acylation. The resulting benzophenone (B1666685) derivative is then reduced in situ using a reducing agent like triethylsilane or sodium borohydride (B1222165) to yield the final benzyl adduct. chemicalbook.comgoogle.com

The synthesis of 1-(bromomethyl)-4-ethoxybenzene (B1340641) provides another route to benzyl-type derivatives. This compound can be synthesized by the bromination of 4-ethoxytoluene at the benzylic position using N-bromosuccinimide (NBS). The resulting bromomethyl group is a reactive handle for nucleophilic substitution, allowing for the attachment of various other groups.

Table 3: Synthesis of Benzyl and Complex Aromatic Adducts

| Derivative | Synthetic Route | Key Intermediates | Key Reagents |

| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Friedel-Crafts acylation followed by reduction | 5-bromo-2-chlorobenzoyl chloride, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | Oxalyl chloride, phenetole, AlCl3, triethylsilane |

| 1-(Bromomethyl)-4-ethoxybenzene | Benzylic bromination | - | 4-ethoxytoluene, N-bromosuccinimide (NBS) |

Structure-Activity Relationship (SAR) Studies on this compound Analogues

Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR studies have provided insights into the effects of different substituents on their potential therapeutic properties.

For instance, in a series of 1,3,4-oxadiazole (B1194373) analogues synthesized for their anti-inflammatory activity, the presence and position of a chloro group on the benzene ring were found to be significant. crpsonline.com One of the most active compounds in the series featured a chloro group on the benzene ring attached to the oxadiazole nucleus and a para-chlorophenyl group attached to an imine moiety. crpsonline.com This suggests that the electronic and steric properties conferred by the chloro substituents play a crucial role in the compound's interaction with its biological target.

In another study on astemizole (B1665302) analogues, modifications to the chemical structure, including the introduction of different substituents, were explored to understand their impact on biological activity. up.ac.za While not directly focused on this compound, these types of studies highlight the general principles of SAR where even small changes to a molecule's structure can lead to significant differences in its biological effects.

The reactivity of the dual ethoxy-chloro groups in a related compound, 1-chloro-4-[2-(2-chloroethoxy)ethoxy]benzene, enables sequential alkylation reactions, which is a key feature in its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). The lipophilicity of such compounds is also a critical factor in their biological activity, and this can be modulated by the nature of the substituents on the benzene ring.

Applications of 1 Chloro 4 Ethoxybenzene in Organic Synthesis and Materials Science

Role as a Key Intermediate in Fine Chemical Synthesis

As a chemical intermediate, 1-Chloro-4-ethoxybenzene serves as a foundational molecule for producing more complex substances. smolecule.com Its structure allows for further functionalization, making it a key component in multi-step synthetic processes across several industries. atomfair.com

In the pharmaceutical industry, intermediates are essential chemical compounds that act as the building blocks for synthesizing Active Pharmaceutical Ingredients (APIs). pharmaoffer.com They enable the efficient and controlled production of drug substances, allowing for the fine-tuning of chemical reactions to optimize the yield and quality of the final API. pharmaoffer.com

This compound is utilized in pharmaceutical research and medicinal chemistry as a versatile intermediate. atomfair.comsmolecule.com Its reactivity makes it a suitable precursor for creating more complex molecules intended for drug discovery and development. atomfair.comsmolecule.com The presence of the chloro and ethoxy groups allows for specific chemical transformations, which researchers can leverage to build novel compounds with potential therapeutic applications. atomfair.compharmaoffer.com

The utility of this compound extends to the agrochemical sector, where it functions as a precursor in the synthesis of pesticides and other crop protection agents. atomfair.comlookchem.com Similar to its role in pharmaceuticals, it serves as a starting point for building the more complex molecular structures required for active agrochemical ingredients. atomfair.com The compound is also employed as a key component in the manufacturing of dyes and pigments. lookchem.com

This compound is widely used in the production of various specialty and fine chemicals. atomfair.comsmolecule.com These are compounds produced in smaller quantities for specific applications. Its unique characteristics can be harnessed to add specific properties to target molecules. chlorobenzene.ltd For instance, it can be used in the synthesis of functional ingredients for chemical products to help improve properties such as antioxidant capabilities. chlorobenzene.ltd

| Industry | Application | Role of this compound |

|---|---|---|

| Pharmaceuticals | Drug Development | Serves as a precursor for synthesizing complex molecules for medicinal chemistry. atomfair.comsmolecule.com |

| Agrochemicals | Pesticide Synthesis | Used as a building block for active ingredients in crop protection agents. atomfair.comlookchem.com |

| Dyes & Pigments | Colorant Manufacturing | Employed as a key component in the production of dyes. lookchem.com |

| Specialty Chemicals | Functional Ingredients | Acts as an intermediate for chemicals with specific properties, such as antioxidants. smolecule.comchlorobenzene.ltd |

Agrochemical and Dye Precursors

Contributions to Polymer Science and Materials Development

The application of this compound is also prominent in materials science, where it contributes to the creation of polymers and other advanced materials with tailored functionalities. atomfair.comsmolecule.com

This compound is used for the synthesis of specialty polymer materials, imparting specific properties to the final product. atomfair.comchlorobenzene.ltd It can be incorporated into polymer structures to alter their qualitative and mechanical properties. chlorobenzene.ltd This makes it valuable for creating materials like engineering plastics that are designed to meet the demands of specific engineering scenarios. chlorobenzene.ltd Researchers also utilize the compound in the development of liquid crystals, which are materials with properties between those of conventional liquids and solid crystals. atomfair.com

As a building block for advanced materials like liquid crystals, this compound contributes to a field with significant applications in electronics. atomfair.com While research into organic electronic materials often involves a variety of related aromatic compounds, the role of this compound as a precursor for functional materials positions it as a relevant compound in this area. lookchem.comsmolecule.com For example, compounds with similar structural motifs are investigated for their potential use in Organic Light-Emitting Diodes (OLEDs). lookchem.com

Synthesis of Polymer Materials with Tuned Properties

Emerging Applications and Future Research Directions

While this compound is a well-established intermediate in organic synthesis, ongoing research is exploring its potential in more advanced and novel applications. These emerging areas leverage the compound's specific structural and chemical properties to create new materials and investigate new biological activities. Future research is aimed at expanding its utility, improving synthesis efficiency, and exploring its potential in cutting-edge scientific fields.

Emerging Applications:

The unique structure of this compound, which combines a halogenated benzene (B151609) ring with an ethoxy group, makes it a candidate for the development of advanced materials. atomfair.com Researchers are investigating its use in the following areas:

Liquid Crystals: The rigid aromatic core and the presence of substituents make this compound and its derivatives suitable for the synthesis of liquid crystal materials. atomfair.com These compounds are integral to display technologies and optical devices.

Specialty Polymers and Materials: The compound serves as a building block for specialty polymers. atomfair.comchlorobenzene.ltd Its incorporation into polymer chains can impart specific properties, such as altered mechanical and thermal characteristics, leading to the creation of engineering plastics with tailored functionalities. chlorobenzene.ltd Analogous compounds are also being explored for their potential in developing conductive polymers and optoelectronic materials. smolecule.com

Self-Healing Polymers: One novel application being explored is the use of related compounds as crosslinkers in polyurethanes to create self-healing materials.

Metal-Organic Framework (MOF) Precursors: There is potential for using derivatives of this compound as precursors for metal-organic frameworks (MOFs), which are materials with high porosity and surface area, useful in gas storage and catalysis.

Future Research Directions:

Future investigations into this compound and related compounds are branching into several promising areas, focusing on sustainability, advanced materials, and medicinal chemistry.

Biological and Pharmacological Screening: Initial studies suggest that this compound and its derivatives may possess biological activity. smolecule.com Ongoing research is focused on its potential interactions with enzymes and receptors, with some studies investigating possible antimicrobial or anticancer properties. smolecule.com This makes the compound a candidate for further pharmacological investigation and a potential precursor for new pharmaceutical compounds. smolecule.comsmolecule.com

Green Synthesis: A significant direction for future research is the development of more sustainable and environmentally friendly methods for synthesizing this compound and its derivatives. This includes exploring catalyst-free or solventless reaction conditions to reduce waste and improve efficiency. vulcanchem.com

Advanced Material Functionalization: Research is expected to continue into functionalizing materials to give them specific properties. chlorobenzene.ltd The reactivity of the chloro and ethoxy groups allows for a wide range of chemical transformations, making it a versatile tool for creating complex molecules for materials science. smolecule.comsmolecule.com

Bioconjugation: The potential to use the reactivity of similar bromo-substituted analogues in "click chemistry" for bioconjugation, such as in the development of antibody-drug conjugates (ADCs), opens up a potential, albeit less direct, avenue of research for functionalized derivatives of this compound. vulcanchem.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO | atomfair.comnist.gov |

| Molecular Weight | 156.61 g/mol | atomfair.com |

| CAS Number | 622-61-7 | atomfair.comnist.gov |

| Appearance | Colorless to pale-yellow liquid/powder | atomfair.comavantorsciences.com |

| Boiling Point | 212-214 °C | chemicalbook.com |

| Melting Point | 16.0 to 21.0 °C | avantorsciences.comchemicalbook.com |

| IUPAC Name | This compound | atomfair.comnist.gov |

Computational Chemistry and Theoretical Studies on 1 Chloro 4 Ethoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, reactivity, and electronic properties of organic compounds. For 1-chloro-4-ethoxybenzene, insights can be effectively gained by examining theoretical studies on similar molecules, which reveal how the interplay between the chloro, ethoxy, and phenyl groups dictates the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. acs.orgx-mol.com Studies on analogues like 1-chloro-4-methoxybenzene and ethoxybenzene provide significant insights into the geometric and electronic properties of this compound.

Theoretical investigations into a derivative of 1-chloro-4-methoxybenzene, using dispersion-corrected DFT (wB97X-D/aug-cc-pVTZ), have been conducted to analyze its electronic properties and the nature of intermolecular forces. chemicalpapers.com Such calculations are crucial for understanding how the electronic structure is influenced by substituents. chemicalpapers.com For ethoxybenzene, DFT calculations at the B3LYP level have been used to determine its conformational preferences. acs.org These studies show that the most stable conformation for ethoxybenzene has the alkoxy chain in the plane of the phenyl ring. acs.org The torsional potential energy surface reveals the energy barriers associated with the rotation around the C(aryl)-O and O-C(ethyl) bonds. acs.org This information is critical for understanding the molecule's flexibility and its conformational landscape, which directly impacts its reactivity.

The electronic structure of substituted benzenes is heavily influenced by the electronic effects of the substituents. The ethoxy group (-OEt) is an ortho-, para-directing activator due to its electron-donating resonance effect, which increases electron density at these positions. Conversely, the chlorine atom is an ortho-, para-directing deactivator, withdrawing electron density through its inductive effect while donating weakly through resonance. researchgate.net In this compound, these effects are in opposition. DFT calculations would be expected to show a high electron density on the ether oxygen and at the ortho positions relative to the ethoxy group, moderated by the electron-withdrawing chlorine atom.

A summary of typical properties derived from DFT calculations for related chloro-alkoxy benzenes is presented below.

| Property | Description | Typical Finding for Chloro-Alkoxy Benzenes |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. The interplay of the activating ethoxy group and the deactivating chloro group modulates this value. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The opposing polarities of the C-Cl and C-O-C bonds result in a significant molecular dipole moment. |

| Torsional Energy Barrier | The energy required to rotate around the C(aryl)-O bond. | DFT studies on ethoxybenzene show a notable energy barrier, indicating a preference for a planar conformation. acs.org |

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential.

In a theoretical study on a 1-chloro-4-methoxybenzene derivative, MEP analysis was performed to identify regions susceptible to electrophilic and nucleophilic attack. chemicalpapers.comresearchgate.net For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): These regions are electron-rich and are favorable sites for electrophilic attack. The most negative potential is anticipated to be located around the oxygen atom of the ethoxy group due to its high electronegativity and lone pairs of electrons. The π-system of the aromatic ring also contributes to negative potential above and below the plane of the ring.

Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the ethyl group and the aromatic ring are expected to exhibit positive potential.

Neutral/Near-Zero Potential (Green): These areas represent regions of relatively neutral electrostatic potential.

The MEP surface provides a clear visualization of the molecule's charge landscape, which is a key determinant in non-covalent interactions, such as hydrogen bonding, and in guiding the approach of reactants. chemicalpapers.comresearchgate.net The analysis helps in understanding why certain positions on the aromatic ring are more reactive towards electrophiles. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align well with the intuitive Lewis structure concept. A key aspect of NBO analysis is the examination of donor-acceptor (or filled-empty) orbital interactions, which are quantified using second-order perturbation theory. The energy of these interactions (E(2)) indicates the magnitude of electronic delocalization from a filled donor NBO to an empty acceptor NBO.

For a molecule like this compound, NBO analysis, as performed on its methoxy (B1213986) analogue, would reveal several important interactions: chemicalpapers.comresearchgate.net

Hyperconjugation: Significant delocalization is expected from the lone pairs of the ether oxygen (n(O)) to the antibonding π* orbitals of the aromatic ring (n(O) → π*(C-C)). This interaction is responsible for the electron-donating resonance effect of the ethoxy group and its activating, ortho-, para-directing nature.

Intramolecular Charge Transfer: The analysis quantifies the charge transfer between different parts of the molecule, confirming the flow of electron density from the electron-donating ethoxy group to the aromatic ring and the electron-withdrawing chlorine atom.

Bond Character: NBO analysis details the hybridization and polarization of the chemical bonds, such as the C-Cl, C-O, and C-C bonds.

A study on a 1-chloro-4-methoxybenzene derivative used NBO analysis to gain insights into charge transfer and molecular orbital interactions that stabilize the crystal structure. chemicalpapers.com

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) - Illustrative for Analogue | Description |

| n(O) | π(C1-C2) | High | Delocalization from oxygen lone pair to the aromatic ring, indicating strong resonance. |

| n(Cl) | σ(C3-C4) | Moderate | Delocalization from chlorine lone pair to adjacent C-C antibonding orbitals. |

| π(C-C) | π*(C-C) | High | Indicates significant π-electron delocalization within the benzene (B151609) ring. |

Note: E(2) values are illustrative and depend on the specific molecule and computational level.

Molecular Electrostatic Potential (MEP) Analysis

Reaction Mechanism Predictions and Energetic Profiling

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying intermediates, and calculating the energy of transition states.

For this compound, several reaction pathways can be computationally explored. A primary example is electrophilic aromatic substitution (EAS). DFT calculations can be used to model the attack of an electrophile (e.g., NO₂⁺) on the aromatic ring. These calculations can predict the relative energy barriers for attack at the ortho, meta, and para positions relative to the substituents. The ethoxy group is a strong activating group directing ortho and para, while the chlorine is a weak deactivating group also directing ortho and para. Since the para position is blocked, attack would be predicted to occur at the positions ortho to the ethoxy group. Computational models can quantify this preference by calculating the activation energies for the formation of the different sigma-complex (Wheland intermediate) isomers. acs.org

Another important class of reactions is metal-catalyzed cross-coupling. rsc.org For instance, the mechanism of the palladium-catalyzed C-H arylation of ethoxybenzene has been investigated. rsc.org These studies propose catalytic cycles and use DFT to calculate the energies of intermediates and transition states. Such calculations can reveal the rate-determining step and explain observed regioselectivity. For example, in some systems, a concerted metalation-deprotonation (CMD) pathway is considered, and the energy of the corresponding transition state determines the reaction's feasibility and outcome. rsc.org Computational studies on the reaction of chlorophenols suggest that radical-mediated pathways can significantly lower the energy barrier for nucleophilic substitution. osti.gov

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. Its structure and energy are paramount for understanding reaction kinetics.

In the context of electrophilic aromatic substitution on a this compound analogue, computational analysis of the transition state for the formation of the sigma complex would show a structure where the electrophile is partially bonded to a ring carbon, and the aromaticity is disrupted. The energy of this TS (the activation energy) determines the reaction rate. Comparing the TS energies for attack at different positions explains the observed regioselectivity.

For more complex reactions, such as the Pd-catalyzed arylation of ethoxybenzene, the analysis of transition states is crucial for explaining selectivity. rsc.org Studies have shown that the geometry of the transition state can be influenced by steric effects of the substituents and the nature of the catalyst and ligands. rsc.org For example, the distortion energy within the CMD transition state can affect the site-selectivity of the C-H activation step. rsc.org By locating and characterizing these transition states, computational chemists can provide detailed, atomistic-level rationales for experimental observations and predict the outcomes of new reactions.

Prediction of Reaction Pathways and Energy Barriers

Intermolecular Interactions and Crystal Packing Studies

Computational and theoretical investigations into this compound and structurally similar molecules have provided significant insights into the forces governing its solid-state architecture. The arrangement of molecules in a crystal lattice is not arbitrary; it is directed by a complex interplay of various intermolecular forces. Understanding these interactions is crucial for predicting crystal morphology and physical properties. Theoretical methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis are instrumental in dissecting the nature and energetics of these interactions that dictate the crystal packing.

Weak Hydrogen Bonding and Non-Covalent Interactions

The crystal structure of compounds containing chloro- and ethoxy-substituted benzene rings is heavily influenced by a network of weak, yet collectively significant, non-covalent interactions. While lacking strong hydrogen bond donors, this compound participates in a variety of weak hydrogen bonds which are the primary drivers for its crystal packing. chemicalpapers.com

Weak Hydrogen Bonds: Studies on analogous structures, such as 1-chloro-4-methoxybenzene derivatives, reveal the prominent role of weak hydrogen bonds of the type C–H···X (where X can be Oxygen, Chlorine, or a π-system). chemicalpapers.com The ethoxy group and the chlorinated benzene ring provide multiple sites for such interactions.

C–H···O Interactions: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor. Hydrogen atoms from the ethyl group or the aromatic ring of neighboring molecules can form C–H···O bonds. Computational analyses have confirmed the existence of cooperative effects and synergies among these interactions. chemicalpapers.com

C–H···π Interactions: The electron-rich π-system of the benzene ring is a good acceptor for hydrogen bonds from C-H donors of adjacent molecules. These interactions are a common feature in the packing of aromatic compounds and play a significant role in the stabilization of the crystal structures of related molecules. acs.orgnih.gov

Other Non-Covalent Interactions: Beyond conventional and weak hydrogen bonds, other non-covalent forces are critical to the supramolecular assembly.

Halogen···Halogen Contacts (Cl···Cl): Interactions between chlorine atoms on adjacent molecules are a recognized feature in the crystal packing of organochlorine compounds. These contacts, sometimes referred to as halogen bonding (a type of σ-hole interaction), contribute to the formation of a stable three-dimensional architecture. acs.orgnih.gov

Table 1: Types of Non-Covalent Interactions in Chloro-Ethoxybenzene Analogs

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing | Computational Evidence |

|---|---|---|---|---|

| Weak Hydrogen Bond | C–H (aromatic/aliphatic) | O (ethoxy) | Stabilization of molecular dimers and chains | DFT, QTAIM, NBO chemicalpapers.com |

| Weak Hydrogen Bond | C–H (aromatic/aliphatic) | Cl | Contributes to 3D network formation | Hirshfeld Surface Analysis, DFT acs.orgnih.gov |

| Weak Hydrogen Bond | C–H (aromatic/aliphatic) | π-system (benzene ring) | Formation of stacked or herringbone motifs | Hirshfeld Surface Analysis, CLP-PIXEL acs.orgnih.gov |

| Halogen Contact | Cl | Cl | Directs the assembly into 3D architectures | X-ray Crystallography, Hirshfeld Analysis nih.gov |

| van der Waals | C–H | H–C | Contributes to overall packing stabilization | QTAIM, Hirshfeld Surface Analysis chemicalpapers.comnih.gov |

Supramolecular Assembly Principles

The collective action of the weak hydrogen bonds and non-covalent interactions described above governs the supramolecular assembly of this compound. The specific geometry and electronic nature of the molecule—the planar phenyl ring, the flexible ethoxy group, and the electronegative chlorine atom—dictate the preferred modes of interaction.

Computational modeling and analysis of crystal structures of related compounds demonstrate that these weak forces are not random but follow distinct principles leading to ordered supramolecular motifs. chemicalpapers.com For instance, C–H···O and C–H···Cl interactions can link molecules into chains or dimers. These primary motifs then assemble into more complex three-dimensional structures through weaker C–H···π and dispersion forces. iucr.orgiucr.org

The analysis of calculated Hirshfeld surfaces is particularly insightful, as it allows for the visualization and quantification of different intermolecular contacts. nih.gov In related structures, these analyses confirm that a combination of H···H, C···H, and C···Cl contacts are the most influential in the molecular packing. nih.gov Computational methods like dispersion-corrected DFT are essential for accurately evaluating the energetics of these assemblies, confirming that the synergy between different types of weak interactions, such as C–H···O/Cl/π, is a key principle in the formation of the stable crystal lattice. chemicalpapers.com The conformation of the ethoxy group itself, which DFT calculations on ethoxybenzene suggest prefers a planar arrangement with the benzene ring, also plays a role in determining the possible interaction geometries. researchgate.net Ultimately, the final crystal structure represents a fine balance, a thermodynamic minimum achieved through the optimization of this complex network of directional weak interactions.

Advanced Spectroscopic and Analytical Characterization of 1 Chloro 4 Ethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, offering precise information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 1-Chloro-4-ethoxybenzene provides key insights into the arrangement of its protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet in the range of δ 7.43 - 6.69 ppm. rsc.org The ethoxy group protons exhibit characteristic signals: a quartet at approximately δ 3.97 ppm, corresponding to the methylene (B1212753) (-OCH₂) protons, which are coupled to the adjacent methyl protons. rsc.org These methyl (-CH₃) protons, in turn, appear as a triplet at around δ 1.41 ppm. rsc.org The integration of these signals confirms the presence of the respective number of protons in each chemical environment.

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.43 - 6.69 | Multiplet | 4H | Aromatic protons |

| 3.97 | Quartet | 2H | -OCH₂- |

| 1.41 | Triplet | 3H | -CH₃ |

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum for this compound will show distinct signals for each unique carbon atom. The carbon atoms of the benzene (B151609) ring typically resonate in the downfield region of the spectrum. The carbon atom bonded to the chlorine will have a specific chemical shift influenced by the halogen's electronegativity. Similarly, the carbon atom attached to the ethoxy group will appear at a characteristic downfield shift. The two carbons of the ethoxy group itself will also be clearly distinguishable.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C-O (aromatic) |

| ~129 | C-Cl (aromatic) |

| ~129 | CH (aromatic) |

| ~115 | CH (aromatic) |

| ~63 | -OCH₂- |

| ~15 | -CH₃ |

One-dimensional (1D) NMR spectra, encompassing both ¹H and ¹³C NMR, are fundamental for the initial structural determination of this compound. These spectra provide foundational data on chemical shifts, coupling constants, and signal integrations, which together allow for the assembly of the molecular structure. Various databases and spectral collections contain reference 1D NMR spectra for this compound, which are essential for comparison and verification of newly synthesized or isolated samples. nih.govspectrabase.com

¹³C NMR Spectroscopic Analysis

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic M⁺ and M+2 pattern with a relative intensity ratio of approximately 3:1. The fragmentation pattern provides further structural information. Common fragments observed for this compound would include the loss of the ethyl group, the ethoxy group, or the chlorine atom, leading to the formation of various daughter ions. The NIST WebBook provides mass spectral data for this compound. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal technique for the analysis of complex mixtures and the confirmation of the identity of individual components. scielo.org.mx In the analysis of this compound, the sample is first vaporized and passed through a GC column, where it is separated from any impurities based on its volatility and interaction with the stationary phase. avantorsciences.com The separated compound then enters the mass spectrometer, which provides a mass spectrum that can be compared to a library of known spectra for positive identification. scielo.org.mxacs.org This technique is also used to determine the purity of the compound, with one supplier specifying a purity of at least 99.0% as determined by GC. avantorsciences.com The retention time in the GC column is a characteristic property that can be used for identification under specific analytical conditions. scielo.org.mx

Electron Ionization Mass Spectrometry (EI-MS)

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive analytical technique used to identify the functional groups present in a molecule. By measuring the interaction of infrared radiation or laser light with a sample, a spectrum is produced that provides a unique "molecular fingerprint." This section details the application of Infrared (IR) and Raman spectroscopy in the structural characterization of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of its key functional groups. The spectrum is typically analyzed in the mid-infrared region (4000-400 cm⁻¹). isroset.org The NIST Chemistry WebBook provides reference IR spectral data for this compound, which was measured on a dispersive instrument in a solution of 10% CCl4 for the 2.6-7.5 micron range and 10% CS2 for the 7.5-23 micron range. nist.gov

The major vibrational modes observed in the IR spectrum of this compound are assigned to the stretching and bending vibrations of the aromatic ring, the C-O-C ether linkage, the C-Cl bond, and the aliphatic C-H bonds of the ethoxy group.

Key IR Spectral Data for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3050 | Aromatic C-H stretch | Aromatic Ring |

| ~2980-2850 | Aliphatic C-H stretch | Ethoxy Group |

| ~1600, ~1500 | C=C aromatic ring stretch | Aromatic Ring |

| ~1250 | Aryl-O-C asymmetric stretch | Ether |

| ~1050 | Aryl-O-C symmetric stretch | Ether |

| ~830 | C-H out-of-plane bend (para-disubstituted) | Aromatic Ring |

| ~700 | C-Cl stretch | Chloro Group |

This table is a representation of typical IR absorption bands for the functional groups present in this compound. Actual peak positions may vary slightly based on experimental conditions.

The presence of a strong band around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl ether. The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum. The substitution pattern on the benzene ring is confirmed by the out-of-plane C-H bending vibrations. For a 1,4-disubstituted (para) benzene derivative like this compound, a strong absorption is expected in the 800-850 cm⁻¹ region. nist.gov

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. This often results in different vibrational modes being active or having different intensities in the two techniques.

For this compound, Raman spectroscopy is particularly useful for identifying the vibrations of the benzene ring and the C-Cl bond. Theoretical studies on similar molecules, such as 1-chloro-3-methoxy benzene, have utilized computational methods like Density Functional Theory (DFT) to predict and assign Raman active modes. isroset.org Experimental Raman spectra of related compounds show characteristic bands for the aromatic ring and substituent vibrations. dntb.gov.uaresearchgate.net

Expected Raman Spectral Data for this compound:

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3070 | Aromatic C-H stretch | Aromatic Ring |

| ~1600 | C=C aromatic ring stretch | Aromatic Ring |

| ~1250 | Aryl-O-C stretch | Ether |

| ~800 | Ring breathing mode | Aromatic Ring |

| ~700 | C-Cl stretch | Chloro Group |

This table is a representation of expected Raman shifts for the functional groups present in this compound based on data from similar compounds. Actual peak positions may vary.

The symmetric "ring breathing" mode of the para-disubstituted benzene ring, which involves the radial expansion and contraction of the ring, typically gives a strong signal in the Raman spectrum. The C-Cl stretch is also readily observed. By combining the data from both IR and Raman spectroscopy, a comprehensive vibrational analysis of this compound can be achieved, confirming its molecular structure and the identity of its functional groups. isroset.orgdntb.gov.uaresearchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental analytical technique used to separate, identify, and quantify the components of a mixture. scribd.com For this compound, various chromatographic methods are employed to assess its purity, analyze reaction mixtures, and isolate the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds. A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a stationary phase that is nonpolar (e.g., C18) and a polar mobile phase.

A typical RP-HPLC method for this compound involves a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, often with the addition of an acid like phosphoric acid to improve peak shape. sielc.com For applications requiring mass spectrometry (MS) detection, a volatile acid such as formic acid is used instead of phosphoric acid. sielc.com The separation is based on the partitioning of the analyte between the stationary and mobile phases, with more nonpolar compounds like this compound being retained longer on the column.

Typical HPLC Parameters for this compound Analysis:

| Parameter | Condition |

| Column | Newcrom R1 or C18 (or equivalent) sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric or Formic Acid sielc.com |

| Detection | UV-Vis or Mass Spectrometry (MS) sielc.com |

| Application | Purity assessment, impurity profiling, and preparative separation sielc.com |

This HPLC method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. The principles of separation in UPLC are the same as in HPLC.

For the analysis of this compound, HPLC methods can be transferred to a UPLC system by using columns with smaller particle sizes, such as 3 µm particles, for faster applications. sielc.com The higher efficiency of UPLC allows for more rapid assessment of purity and the detection of trace-level impurities. The mobile phase composition and detector settings would be similar to those used in the corresponding HPLC method.

Advantages of UPLC for this compound Analysis:

| Feature | Benefit |

| Smaller Particle Size Columns | Higher resolution and separation efficiency |

| Faster Flow Rates | Reduced analysis time |

| Higher Sensitivity | Improved detection of trace impurities |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. scribd.com this compound, with a boiling point of approximately 214 °C, is well-suited for GC analysis. avantorsciences.com The purity of commercial this compound is often specified as ≥99.0% as determined by GC. avantorsciences.com

In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A common detector used in conjunction with GC is a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The NIST Chemistry WebBook provides GC data for this compound. nist.gov GC-MS can be used for definitive identification by comparing the obtained mass spectrum with library spectra. aliyuncs.com

Typical GC Parameters for this compound Analysis:

| Parameter | Condition |

| Column | Capillary column (e.g., InterCap-1 or similar) rsc.org |

| Injector Temperature | ~230 °C rsc.org |

| Detector Temperature | ~250 °C rsc.org |

| Carrier Gas | Nitrogen (N₂) or Helium (He) rsc.org |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) nist.govaliyuncs.com |

GC is a standard method for quality control and purity assessment of this compound. avantorsciences.com

X-ray Photoelectron Spectroscopy (XPS) and Other Surface Analysis Techniques

The surface characteristics of this compound, including its elemental composition and the chemical environment of its constituent atoms, can be meticulously investigated using advanced surface-sensitive techniques. These methods are crucial for understanding the molecule's behavior at interfaces, on substrates, or as a thin film.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful quantitative and qualitative analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape. eag.com

While a comprehensive, high-resolution XPS spectrum specifically for this compound is not widely available in surveyed research literature, the expected binding energies for its core electrons can be reliably predicted based on its distinct chemical structure and extensive databases from analogous compounds. The chemical environment of each atom in the molecule—the type of atoms it is bonded to—causes small shifts in the core electron binding energies, known as chemical shifts. eag.com This allows for a detailed analysis of the molecule's structure.

The key elemental components of this compound are Carbon (C), Oxygen (O), and Chlorine (Cl). The predicted binding energies for the core levels of these elements are detailed below.

Predicted XPS Data for this compound

The C 1s spectrum is expected to be the most complex, resolvable into several components corresponding to the chemically distinct carbon atoms in the molecule. The aromatic carbons, the ethoxy carbons, the carbon bonded to oxygen, and the carbon bonded to chlorine all exhibit unique binding energies.

C 1s Spectrum: The carbon atoms in the molecule can be categorized into at least four distinct chemical environments:

Aromatic C-C/C-H: Carbons in the benzene ring bonded only to other carbons and hydrogen are expected to have a binding energy near the standard reference value of 284.8 eV. thermofisher.com

Aromatic C-O: The aromatic carbon atom directly bonded to the highly electronegative ether oxygen will experience a withdrawal of electron density, shifting its C 1s binding energy to a higher value, typically around 286.0 eV. eag.comthermofisher.com

Aromatic C-Cl: The carbon atom attached to the chlorine will also have its C 1s peak shifted to a higher binding energy than the standard C-C peak, expected in the range of 285.5 eV to 286.3 eV. researchgate.net

Aliphatic C-O and C-C: In the ethoxy group (-O-CH₂-CH₃), the methylene carbon (-CH₂-) is bonded to oxygen and will show a peak around 286.0 - 286.5 eV, while the terminal methyl carbon (-CH₃) will have a binding energy characteristic of a standard aliphatic C-C bond (~285.0 eV). rsc.org

O 1s Spectrum: The molecule contains a single oxygen atom in an ether linkage (C-O-C). This chemical environment is expected to produce a single, well-defined peak in the O 1s spectrum at a binding energy of approximately 532.0 eV to 533.5 eV. mdpi.comresearchgate.net

Cl 2p Spectrum: The chlorine atom bonded to the aromatic ring will produce a characteristic doublet in the XPS spectrum due to spin-orbit splitting. This results in two peaks: Cl 2p₃/₂ and Cl 2p₁/₂. The more intense Cl 2p₃/₂ peak for an organochlorine compound is expected to appear around 200.2 eV to 200.6 eV. researchgate.netiyte.edu.tr The Cl 2p₁/₂ peak will appear at a binding energy that is 1.6 eV higher. researchgate.netresearchgate.net The presence and position of this doublet provide unambiguous confirmation of chlorine in its organic-bound state.

| Core Level | Functional Group | Predicted Binding Energy (eV) | Reference/Comment |

|---|---|---|---|

| C 1s | Aromatic C-C, C-H | ~284.8 | Standard for adventitious carbon or unsubstituted aromatic carbons. thermofisher.com |

| Aliphatic C-C (in ethyl) | ~285.0 | Typical binding energy for aliphatic carbon. rsc.org | |

| Aromatic C-Cl | ~285.5 - 286.3 | Shifted due to electronegative Cl atom. researchgate.net | |

| C-O (Aromatic and Aliphatic) | ~286.0 - 286.5 | Shifted to higher energy due to bonding with oxygen. eag.comthermofisher.com | |

| O 1s | Ether (C-O-C) | ~532.0 - 533.5 | Characteristic binding energy for ether linkages. mdpi.comresearchgate.net |

| Cl 2p | Cl 2p₃/₂ | ~200.2 - 200.6 | Primary peak for chlorine in an aromatic C-Cl bond. researchgate.netiyte.edu.tr |

| Cl 2p₁/₂ | ~201.8 - 202.2 | Spin-orbit split partner peak, consistently 1.6 eV higher than the 2p₃/₂ peak. researchgate.netresearchgate.net |

Other Surface Analysis Techniques

Beyond XPS, other surface analysis methods can provide complementary information about the properties and behavior of this compound on various surfaces.

Auger Electron Spectroscopy (AES): AES is a surface-sensitive technique that analyzes Auger electrons emitted from a material after excitation by a primary electron beam. wikipedia.orgeag.com It is used to determine the elemental composition of the top few atomic layers of a surface, similar to XPS. stinstruments.com While AES is highly sensitive to lighter elements, its application to organic compounds can be challenging due to potential electron beam-induced damage and more complex spectra for chemical state analysis compared to XPS. eag.com However, when combined with an ion sputtering gun, AES is a powerful tool for depth profiling, which could be used to determine the thickness and compositional uniformity of a this compound film on a substrate. wikipedia.org

Scanning Tunneling Microscopy (STM): STM is a technique capable of imaging conductive surfaces with atomic resolution. researchgate.netresearchgate.net It relies on the quantum tunneling current between a sharp metallic tip and the sample surface. Studies on analogous molecules, such as chlorobenzene (B131634) and bromobenzene (B47551) on silicon and gold surfaces, have demonstrated the power of STM to visualize how individual molecules adsorb and arrange themselves. researchgate.netresearchgate.netnih.gov It is expected that STM could be used to study this compound adsorbed on a conductive substrate like Au(111) or Si(111). Such an analysis could reveal critical information on:

Adsorption Sites and Geometry: Determining the preferred locations where molecules bind to the substrate and their orientation (e.g., lying flat or tilted). researchgate.net